molecular formula C19H22N2O5S B2542595 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2195953-32-1

5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2542595
CAS No.: 2195953-32-1
M. Wt: 390.45
InChI Key: RLMDOWWCOIHNPC-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure combining a dihydropyridin-2-one core with a 4-methanesulfonylpiperidine carbonyl moiety. The dihydropyridin-2-one scaffold is a structure of significant interest in medicinal chemistry, observed in compounds with diverse biological activities. For instance, the approved antiepileptic drug Perampanel is a non-competitive AMPA glutamate receptor antagonist that also contains a dihydropyridin-2-one core, demonstrating the pharmacological relevance of this heterocyclic system in targeting neurological pathways . The presence of the methanesulfonyl (mesyl) group on the piperidine ring is a common feature in drug design, often used to enhance solubility, influence metabolic stability, or engage in specific binding interactions with target proteins. This compound is intended for investigational use in laboratory settings only. It is strictly for research applications and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to their institution's chemical safety guidelines. Specific storage conditions should be confirmed upon receipt.

Properties

IUPAC Name

4-methoxy-5-(4-methylsulfonylpiperidine-1-carbonyl)-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-17-12-18(22)21(14-6-4-3-5-7-14)13-16(17)19(23)20-10-8-15(9-11-20)27(2,24)25/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMDOWWCOIHNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the construction of the dihydropyridinone core. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Construction of the Dihydropyridinone Core: This can be accomplished through condensation reactions involving suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis with analogous dihydropyridin-2-one derivatives is provided below, focusing on substituent effects, molecular properties, and inferred chemical behavior.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties References
5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one 1-Ph, 4-OMe, 5-(4-SO₂Me-piperidine-1-carbonyl) C₁₉H₂₆N₂O₅S ~394.5 High polarity, strong hydrogen bonding -
5-Bromo-3-iodo-1-phenyl-1,2-dihydropyridin-2-one 1-Ph, 3-I, 5-Br C₁₁H₇BrINO 376.00 Halogenated, bulky, low aqueous solubility
5-(4-Methoxy-2-methylphenyl)-1,2-dihydropyridin-2-one 5-(4-OMe-2-MePh) C₁₃H₁₃NO₂ 186.21 Lipophilic, weak hydrogen bonding
4-Methoxy-1-methyl-5-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one 1-Me, 4-OMe, 5-(pyrrolopyrrole-carbonyl) C₁₉H₂₃N₅O₃ 369.42 Rigid bicyclic structure, moderate polarity
3-(2-Cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one 1-Ph, 3-(2-CNPh), 5-(2-pyridyl) C₂₃H₁₆N₃O 350.40 Polar cyano group, π-π stacking capability
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone 1-Bn, 5-(triazolyl-SH) C₁₈H₁₇N₅OS 343.43 Thiol reactivity, moderate hydrophilicity

Substituent-Driven Property Analysis

Polarity and Solubility
  • The methanesulfonyl-piperidine group in the target compound confers high polarity due to the sulfonamide (SO₂) and carbonyl (C=O) moieties, likely enhancing aqueous solubility compared to halogenated derivatives (e.g., 5-Bromo-3-iodo analog, ).
  • In contrast, 5-(4-methoxy-2-methylphenyl) () exhibits lower polarity, favoring organic solvents.
Hydrogen Bonding and Crystallization
  • Halogenated analogs (e.g., ) rely on weaker halogen bonds, which may result in less predictable crystallization behavior.

Research Findings and Implications

Computational Insights

  • Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functionals ) could predict the electronic effects of substituents, such as the electron-withdrawing nature of the sulfonyl group.

Crystallographic Studies

  • SHELX software () is widely used for refining crystal structures of dihydropyridinones. The target compound’s complex substituents may necessitate advanced refinement protocols.

Hydrogen-Bonding Networks

  • Graph-set analysis () can decode hydrogen-bond patterns in crystals. The target compound’s methoxy and sulfonyl groups may form C=O···H–N or S=O···H–O motifs, influencing solid-state stability.

Biological Activity

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol
  • CAS Number : Not widely reported, but related compounds can be found under similar identifiers.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. It has shown potential as an anti-inflammatory and analgesic agent, similar to other compounds in its class.

Key Mechanisms:

  • COX Inhibition : The compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.
  • Receptor Modulation : It may interact with various receptors involved in pain perception and inflammatory responses.

Biological Activity Data

Research studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.

CompoundIC50 (µM)Selectivity IndexAnti-inflammatory Activity (%)
6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one0.0032>120,000Moderate compared to celecoxib
6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one0.10288032% reduction at 1 mg/kg

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory effects of a related pyranone derivative in a carrageenan-induced rat paw edema model. The results indicated significant reduction in inflammation comparable to standard treatments like celecoxib .
  • Molecular Docking Studies :
    • Molecular modeling studies demonstrated that the structure of these compounds allows for effective binding within the COX active site, highlighting their potential as selective inhibitors .
  • In Vivo Studies :
    • In vivo assessments showed that certain derivatives exhibited good oral bioavailability and significant anti-inflammatory effects at lower doses than traditional NSAIDs .

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